trans-Latanoprost Acid

Description

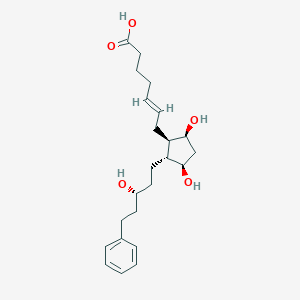

Structural Isomerism: Focus on 5,6-trans-Latanoprost Acid

Latanoprost's therapeutic efficacy is intrinsically linked to its specific stereochemistry. The molecule contains five chiral centers and a crucial cis (Z) double bond between carbons 5 and 6 of the alpha-heptenoic acid chain. mdpi.comrsc.org trans-Latanoprost Acid is a geometric isomer of Latanoprost (B1674536) Acid, differing in the configuration of this double bond, which is in the trans (E) orientation. caymanchem.commedchemexpress.com This seemingly minor structural alteration can have significant implications for the molecule's biological activity and underscores the importance of stereochemical purity in pharmaceutical manufacturing. caymanchem.com The trans isomer is a known impurity found in commercial preparations of Latanoprost. caymanchem.com

The chemical name for this compound is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid. synzeal.comclearsynth.com

Table 1: Comparison of Latanoprost Acid and this compound

| Feature | Latanoprost Acid | This compound |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid synzeal.comclearsynth.com |

| Double Bond at C5-C6 | cis (Z) | trans (E) caymanchem.com |

| CAS Number | 130209-82-4 (for Latanoprost) | 903549-49-5 synzeal.comclearsynth.comaxios-research.com |

| Molecular Formula | C23H34O5 | C23H34O5 axios-research.comlookchem.com |

| Molecular Weight | 390.51 g/mol | 390.5 g/mol synzeal.com |

| Significance | Biologically active form of Latanoprost wikipedia.org | Isomeric impurity of Latanoprost caymanchem.com |

Synthetic Methodologies for Latanoprost and Related Isomers

The synthesis of Latanoprost and its analogs is a complex undertaking due to the molecule's intricate stereochemistry.

The synthesis of Prostaglandin (B15479496) F2α analogs like Latanoprost has historically been a significant focus in organic chemistry. nih.gov Many industrial syntheses are variations of the Corey lactone approach, a strategy that involves the sequential attachment of the upper and lower side chains to a core bicyclic intermediate. unimi.itresearchgate.net More recent approaches have utilized organocatalysis to create key intermediates in fewer steps, aiming for more efficient and economical syntheses. nih.govrsc.orgnih.govresearchgate.net These methods often involve reactions such as aldol (B89426) cascades, Michael additions, and olefin metathesis to construct the complex molecular framework. nih.govrsc.org

A notable strategy involves the use of a bicyclic enal intermediate, which is primed for the attachment of the necessary side chains. nih.govresearchgate.net This approach has been used to synthesize both Latanoprost and Bimatoprost (B1667075) in a reduced number of steps. nih.gov Another method reports a ten-step synthesis starting from benzoyl Corey lactone, employing reactions like the Horner-Wadsworth-Emmons reaction and stereoselective reductions. sioc-journal.cn

A primary challenge in the synthesis of Latanoprost is the precise control of its five chiral centers and the geometry of the C5-C6 double bond. mdpi.comlibretexts.org The formation of the trans-isomer, 5,6-trans-Latanoprost, is a common issue, particularly during the Wittig reaction used to introduce the alpha chain. sioc-journal.cngoogle.com The separation of these closely related isomers can be difficult and often requires chromatographic techniques like preparative high-performance liquid chromatography (HPLC). sioc-journal.cntdcommons.org

The stereochemistry at the C15 hydroxyl group is also critical. researchgate.net Achieving the desired (S)-configuration at this center often involves the use of stereoselective reducing agents. sioc-journal.cn Some synthetic strategies focus on introducing a pre-made, enantiomerically pure side chain to avoid the formation of the undesired (15S)-diastereomer. researchgate.net

To improve the purity and yield of Latanoprost, various strategies have been developed. One approach involves the effective purification of key intermediates through crystallization. researchgate.netresearchgate.net This can help to remove impurities before they are carried through subsequent steps.

Another strategy focuses on the judicious use of protecting groups to prevent unwanted side reactions and control stereochemistry. sioc-journal.cnresearchgate.net For instance, the use of a tetrahydropyranyl (THP) group to protect the diol on the cyclopentane (B165970) ring has been reported. sioc-journal.cn

Furthermore, the development of more efficient and stereoselective reactions is crucial. Organocatalytic methods, for example, have shown promise in achieving high diastereoselectivity and enantiomeric excess. nih.govrsc.org The choice of catalyst and reaction conditions plays a significant role in minimizing the formation of isomeric impurities. sioc-journal.cn The use of enzymatic reactions, such as with lipase, for the final esterification step can also offer high yields and purity. chemicalbook.com

Degradation Pathways and Formation of this compound as an Impurity

Latanoprost is susceptible to degradation under various conditions, leading to the formation of impurities, including this compound.

Latanoprost, an isopropyl ester prodrug, is designed to be hydrolyzed in the eye to its biologically active form, Latanoprost acid. wikipedia.orgarvojournals.org However, this hydrolysis can also occur as a degradation process in aqueous solutions. nih.govnih.gov The stability of Latanoprost is highly dependent on pH and temperature. google.comgoogle.com

Forced degradation studies have shown that Latanoprost degrades under both acidic and alkaline conditions, as well as at elevated temperatures. mdpi.com This degradation primarily involves the hydrolysis of the isopropyl ester to form Latanoprost acid. mdpi.comresearchgate.net In fact, Latanoprost acid is considered the main and most typical degradation product in aqueous solutions. mdpi.com

The formation of the 5,6-trans isomer of Latanoprost is also a known degradation pathway. nih.govresearchgate.net Studies have indicated that both acidic and alkaline hydrolysis, as well as elevated temperatures, can contribute to the generation of this impurity. mdpi.com The rate of degradation is significantly influenced by temperature. For example, at 50°C, a 10% degradation of Latanoprost can occur in approximately 8.25 days, while at 70°C, this time is reduced to 1.32 days. researchgate.netnih.gov

Table 2: Factors Influencing Latanoprost Degradation

| Factor | Effect on Latanoprost | Resulting Impurities |

| Acidic Conditions | Promotes hydrolysis. mdpi.com | Latanoprost Acid, 5,6-trans isomer. mdpi.comnih.gov |

| Alkaline Conditions | Promotes hydrolysis. mdpi.com | Latanoprost Acid, 5,6-trans isomer. mdpi.comnih.gov |

| Elevated Temperature | Accelerates degradation. nih.govnih.govresearchgate.net | Latanoprost Acid, 5,6-trans isomer. mdpi.comnih.gov |

| UV Radiation | Causes rapid degradation. researchgate.netnih.gov | Not specified in detail in provided context. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-MIDWJBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Characteristics and Synthesis Considerations

Degradation Pathways and Formation of trans-Latanoprost Acid as an Impurity

Photoinduced Degradation Processes

This compound is known to be sensitive to light, which can induce its degradation. mdpi.comresearchgate.netresearchgate.netnih.gov Forced degradation studies have been instrumental in characterizing the molecule's photosensitivity. In these studies, the compound is exposed to controlled light sources, such as UV light or fluorescent lamps, to simulate the effects of light exposure over time. mdpi.comresearchgate.net

Research indicates that aqueous solutions of latanoprost (B1674536) are unstable when exposed to light and elevated temperatures. mdpi.comresearchgate.net One study involved exposing a latanoprost solution to a 40-watt fluorescent lamp for 24 hours, confirming its susceptibility to photodegradation. researchgate.net Another investigation utilized ultraviolet A and B radiation over a 4-hour period to assess degradation. researchgate.net

Interestingly, the extent of photoinduced degradation can be influenced by the presence of other substances. For instance, studies on latanoprost ophthalmic solutions have shown that the effect of light is not highly significant for products containing only latanoprost. mdpi.comresearchgate.net However, in combination products that also contain timolol, a much higher degree of latanoprost degradation is observed upon exposure to UV light. mdpi.comresearchgate.net This suggests that interactions between the active ingredients or excipients may accelerate photodegradation pathways.

Formation of Oxidative Degradation Products (e.g., Keto Derivatives)

Oxidation represents a primary pathway for the degradation of this compound, leading to the formation of several byproducts, most notably keto derivatives. researchgate.netresearchgate.netnih.gov These reactions typically involve the modification of the hydroxyl groups on the cyclopentane (B165970) ring or the ω-chain of the molecule. The use of oxidizing agents, such as hydrogen peroxide (H₂O₂), in controlled studies has been shown to be a significant factor in causing a high degree of latanoprost degradation. researchgate.nettandfonline.com

The most well-characterized oxidative degradation product is 15-keto-latanoprost acid . mdpi.com This compound is formed through the oxidation of the C-15 hydroxyl group on the ω-chain. mdpi.com In biological systems, this conversion is facilitated by the enzyme 15-hydroxyprostaglandin dehydrogenase. biomol.comcaymanchem.comsanbio.nl From a chemical standpoint, it is a primary metabolite and a minor degradant found in latanoprost solutions. mdpi.com

Other oxidative products have also been identified through advanced analytical techniques like UPLC-MS/MS. mdpi.com These include the 5-keto-latanoprost derivative. researchgate.netresearchgate.netnih.gov Forced degradation studies using 30% hydrogen peroxide have led to the identification of both known and novel oxidation-related impurities. researchgate.net

The table below summarizes key oxidative degradation products of this compound identified in stability and degradation studies.

| Degradation Product | Molecular Mass (m/z) | Notes |

|---|---|---|

| 15-keto-latanoprost acid | 388.5 | Formed by oxidation of the C-15 hydroxyl group. researchgate.netbiomol.com A known metabolite and degradant. mdpi.com |

| 5-keto-latanoprost | Not explicitly stated | Identified as an oxidation product in aqueous solutions. researchgate.netnih.gov |

| Oxidation Impurity 1 | 390.2 | Known oxidation-induced impurity. researchgate.net Corresponds to 5-trans Latanoprost (free acid). caymanchem.com |

| Oxidation Impurity 2 | 430.6 | Known oxidation-induced impurity. researchgate.net |

| Novel Oxidation Impurity 1 | 480.4 | Newly identified impurity from oxidation stress tests. researchgate.net |

| Novel Oxidation Impurity 2 | 426.5 | Newly identified impurity from oxidation stress tests. researchgate.net |

| Novel Oxidation Impurity 3 | 340.2 | Newly identified impurity from oxidation stress tests. researchgate.net |

These findings underscore the importance of protecting this compound from oxidative conditions to maintain its chemical integrity.

Biological Activity and Receptor Interactions

Hypothesized Biological Activity of trans-Latanoprost Acid

This compound is the trans-isomer of Latanoprost (B1674536) acid, distinguished by the configuration of the double bond between the 5th and 6th carbons in its heptenoic acid chain. caymanchem.com While its parent compound, Latanoprost acid, is a well-characterized, pharmacologically active molecule, the biological profile of the trans-isomer is not extensively documented in published literature. caymanchem.comtargetmol.cn

There are no specific published reports detailing the direct biological activity of this compound, particularly concerning its ability to modulate intraocular pressure. caymanchem.comtargetmol.cn However, based on the study of other trans-isomers of F-type prostaglandins, it is hypothesized that the biological activity of this compound is likely to be similar to that of its corresponding cis-isomer, Latanoprost acid. caymanchem.comtargetmol.cn This inference suggests that it may interact with similar biological targets, such as prostanoid receptors, though its potency and efficacy remain unconfirmed by direct experimental data.

This compound, or its ester prodrug form, is not a metabolite of Latanoprost. The primary active metabolite of the drug Latanoprost is Latanoprost acid, which is formed in vivo through hydrolysis by esterase enzymes in the cornea. mdpi.comnih.govwikipedia.orgresearchgate.net Instead, the trans-isomer of Latanoprost is recognized as an impurity that can be present in commercial preparations of the bulk drug product. caymanchem.compharmaffiliates.com As such, it is primarily used as an analytical standard for the detection and quantification of this specific impurity during quality control processes. caymanchem.comtargetmol.cn

Prostanoid Receptor Agonist Profile of Latanoprost Acid (Pharmacologically Active Form)

Latanoprost itself is an inactive isopropyl ester prodrug. nih.gov It is hydrolyzed in the cornea by esterases to its biologically active form, Latanoprost acid. nih.govwikipedia.org This conversion is critical, as the acid form is approximately 200 times more potent as a ligand for the human recombinant FP receptor than the ester prodrug. caymanchem.comtargetmol.cnmdpi.com

The primary mechanism of action for Latanoprost acid is its function as a potent and selective agonist of the prostanoid FP receptor, which is a subtype of the prostaglandin (B15479496) F2α receptor. wikipedia.orgmedchemexpress.comabmole.comdrugbank.com By selectively binding to and activating the FP receptor, it mediates a therapeutic effect, primarily the reduction of intraocular pressure. drugbank.com

While Latanoprost acid is highly selective for the FP receptor, it also exhibits some activity at other prostanoid receptors. It has been identified as a full or nearly full agonist on the EP1 and EP3 receptors. arvojournals.orgrndsystems.com However, it is considered more selective than the endogenous prostaglandin F2α because it has less "spill-over" agonist activity on the EP1 receptor. arvojournals.org Studies involving mice genetically deficient in the EP1 receptor (EP1KO) have shown that the intraocular pressure reduction induced by Latanoprost was the same as in wild-type mice, suggesting that the EP1 receptor is not significantly involved in this specific therapeutic effect. arvojournals.org

Latanoprost acid has been reported to have low affinity for the EP3 receptor. arvojournals.orgarvojournals.org It demonstrates little to no significant effect on prostanoid receptors EP2, DP, IP, and TP. arvojournals.org

The active acid forms of several prostaglandin analogs used for ocular hypertension exhibit different potencies at the FP receptor. Studies have shown that Travoprost (B1681362) acid possesses the highest functional potency at the FP prostanoid receptor among the common analogs. researchgate.net The active metabolite of Tafluprost, known as tafluric acid, demonstrates an affinity for the FP receptor that is 12 times higher than that of Latanoprost acid. nih.gov Bimatoprost (B1667075) acid, the active form of Bimatoprost, has an affinity for the FP receptor that is similar to or slightly greater than that of Latanoprost acid. researchgate.net

| Compound | Relative Potency/Affinity at FP Receptor |

|---|---|

| Travoprost Acid | Highest functional potency among common analogs. researchgate.net |

| Tafluprost Acid | 12-fold higher affinity than Latanoprost Acid. nih.gov |

| Bimatoprost Acid | Similar or slightly greater affinity than Latanoprost Acid. researchgate.net |

| Latanoprost Acid | Potent FP receptor agonist; serves as a common reference for comparison. medchemexpress.comarvojournals.org |

Cellular and Molecular Mechanisms of Action (as established for Latanoprost Acid)

The therapeutic efficacy of Latanoprost acid is attributed to its ability to modulate various cellular processes, leading to significant physiological changes. These mechanisms have been extensively studied, particularly in the context of lowering intraocular pressure.

Latanoprost acid plays a crucial role in the remodeling of the extracellular matrix (ECM), particularly within the ciliary muscle. nih.govdrugbank.com This remodeling is a key factor in increasing the uveoscleral outflow of aqueous humor. nih.govdroracle.ai Studies have demonstrated that Latanoprost acid alters the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). arvojournals.org

Specifically, Latanoprost acid has been shown to upregulate the expression of several MMPs. In human ciliary body smooth muscle cells, treatment with Latanoprost acid leads to an increase in MMP-1, MMP-3, MMP-9, and MMP-17. arvojournals.orgarvojournals.org Concurrently, it can also upregulate the expression of TIMP-2, TIMP-3, and TIMP-4. arvojournals.org This shift in the MMP/TIMP ratio towards greater MMP activity results in the degradation of ECM components. arvojournals.orgnih.gov

Research has shown that Latanoprost acid reduces the levels of various ECM proteins, including collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan in cultured ciliary smooth muscles. nih.govnih.gov This enzymatic breakdown of the ECM leads to a widening of the interstitial spaces within the ciliary muscle, thereby reducing hydraulic resistance and facilitating the outflow of aqueous humor. nih.govdroracle.ai

Table 1: Effects of Latanoprost Acid on Extracellular Matrix Components and Metalloproteinases

| Component | Effect of Latanoprost Acid | Reference |

| Extracellular Matrix Proteins | ||

| Collagen I, III, IV | Reduced | nih.govnih.gov |

| Fibronectin | Reduced | nih.gov |

| Laminin | Reduced | nih.gov |

| Hyaluronan | Reduced | nih.gov |

| Matrix Metalloproteinases (MMPs) | ||

| MMP-1 | Increased | arvojournals.orgnih.gov |

| MMP-2 | Increased | nih.gov |

| MMP-3 | Increased | nih.govarvojournals.orgarvojournals.org |

| MMP-9 | Induced | arvojournals.org |

| MMP-17 | Increased | arvojournals.org |

| MMP-24 | Increased | arvojournals.org |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | ||

| TIMP-2 | Increased | arvojournals.orgarvojournals.org |

| TIMP-3 | Increased | arvojournals.org |

| TIMP-4 | Increased | arvojournals.org |

A primary mechanism by which Latanoprost acid lowers intraocular pressure is through the relaxation of the ciliary muscle, which in turn enhances the uveoscleral outflow of aqueous humor. droracle.ainih.gov By binding to prostaglandin F receptors in the ciliary muscle, Latanoprost acid initiates a signaling cascade that leads to the relaxation of the ciliary smooth muscle fibers. droracle.ainih.gov

This relaxation increases the spaces between the ciliary muscle bundles, effectively expanding the uveoscleral outflow pathway. droracle.ai The enhanced outflow through this pathway is a major contributor to the reduction of intraocular pressure. drugbank.comdroracle.ai It is important to note that Latanoprost acid's effect is primarily on outflow, with little to no significant impact on the production of aqueous humor. arvojournals.orgpatsnap.com

Beyond its effects in the eye, Latanoprost acid has been shown to modulate several key intracellular signaling cascades in other tissues. These pathways are integral to various cellular processes, including proliferation, differentiation, and apoptosis.

In the context of bone metabolism, Latanoprost has been found to inhibit RANKL-induced osteoclastogenesis. nih.gov This inhibitory effect is mediated through the suppression of multiple signaling pathways. Specifically, Latanoprost has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), AKT (protein kinase B), JNK (c-Jun N-terminal kinase), and p38 mitogen-activated protein kinase (MAPK). nih.gov The inhibition of these cascades ultimately leads to the downregulation of the c-fos/NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) pathway, which is a critical regulator of osteoclast differentiation. nih.govresearchgate.net

Furthermore, in retinal neuro-glial cells, Latanoprost acid has demonstrated anti-apoptotic effects mediated through the p44/p42 MAPK (ERK1/2) pathway. nih.gov Latanoprost was found to increase the phosphorylation of p44/p42 MAPK, but not Akt, suggesting a specific signaling route for its neuroprotective actions. nih.gov

Consistent with its inhibitory effects on osteoclast formation, Latanoprost has demonstrated a protective role against bone destruction in inflammatory models. nih.gov In a lipopolysaccharide (LPS)-induced murine calvaria osteolysis model, administration of Latanoprost was able to reverse bone loss. nih.gov This in vivo effect is attributed to the suppression of osteoclast formation and function, thereby attenuating bone resorption. nih.gov These findings suggest a potential therapeutic application for Latanoprost in osteolytic bone diseases. nih.govresearchgate.net

Interactions with Drug Transporters and Efflux Systems (as established for Latanoprost Acid)

The cellular uptake and disposition of Latanoprost acid are influenced by its interactions with specific drug transporters.

Latanoprost acid is recognized as a substrate for organic anion transporting polypeptides (OATPs), which are crucial for the transport of various endogenous compounds and xenobiotics. arvojournals.orgnih.gov Specifically, OATP2A1 and OATP2B1 have been identified as transporters for Latanoprost acid. arvojournals.orgnih.gov

Studies have shown that OATP2A1 and OATP2B1 are expressed in various human ocular tissues, including the ciliary body. arvojournals.orgnih.gov Latanoprost acid is effectively transported by OATP2A1, with a demonstrated affinity constant (Km) of 5.4 μM and a maximum uptake rate (Vmax) of 21.5 pmol/mg protein/min. arvojournals.orgnih.gov While it is also transported by OATP2B1, the efficiency is lower compared to OATP2A1. arvojournals.orgnih.gov Interestingly, the ester prodrug, Latanoprost, is not a substrate for these transporters; it is the active acid form that is transported into the cells. arvojournals.org These transporters likely play a significant role in the intraocular disposition of Latanoprost acid. arvojournals.orgnih.gov

Table 2: Interaction of Latanoprost Acid with Organic Anion Transporting Polypeptides

| Transporter | Interaction | Kinetic Parameters | Reference |

| OATP2A1 | Substrate | Km: 5.4 μM Vmax: 21.5 pmol/mg protein/min | arvojournals.orgnih.gov |

| OATP2B1 | Substrate (less effective) | Not specified | arvojournals.orgnih.gov |

Interaction Profile with Multidrug Resistance-Associated Proteins (MRPs): MRP1, MRP2, and MRP5

This compound, the biologically active form of the prostaglandin analogue latanoprost, has been identified as a substrate for several multidrug resistance-associated proteins (MRPs), specifically MRP1 (ABCC1), MRP2 (ABCC2), and MRP5 (ABCC5). These ATP-binding cassette (ABC) transporters are involved in the efflux of a wide array of molecules, including endogenous substances and xenobiotics, from cells. Their interaction with this compound can influence the compound's disposition and cellular concentration.

While detailed quantitative kinetic data such as Km (Michaelis constant) and Vmax (maximum transport rate) for the interaction of this compound with each specific MRP isoform are not extensively detailed in publicly available research, cellular accumulation studies have provided clear evidence of this interaction. It is important to note that much of the existing research refers to "latanoprost acid" without specifying the isomeric form. Given that the cis-isomer is the intended therapeutic agent, these findings are largely based on it. However, the biological activity of the trans-isomer is inferred to be similar, though specific transport kinetics may vary.

Research utilizing Madin-Darby canine kidney (MDCK) cells overexpressing specific MRP isoforms has demonstrated that latanoprost acid is a substrate for MRP1, MRP2, and MRP5. drugbank.com These studies showed a significant interaction between the free acid form of latanoprost and these transporters. drugbank.com

Detailed Research Findings

Cellular accumulation studies are a primary method for identifying substrates of efflux transporters like MRPs. In these assays, a lower intracellular accumulation of a compound in cells overexpressing a specific transporter, compared to control cells, indicates that the compound is being actively effluxed.

One key study investigated the interaction of several prostaglandin F2α analogues, including latanoprost and its free acid, with various efflux pumps. The results from these cellular accumulation studies unequivocally showed that latanoprost free acid is a substrate for MRP1, MRP2, and MRP5. drugbank.com Further research has specifically highlighted that latanoprost is rapidly effluxed by MRP5, suggesting a significant role for this transporter in its cellular transport.

The following table summarizes the qualitative findings regarding the interaction of latanoprost acid with these MRP isoforms.

| Transporter | Gene Name | Substrate Recognition | Research Method |

| MRP1 | ABCC1 | Yes | Cellular Accumulation Studies |

| MRP2 | ABCC2 | Yes | Cellular Accumulation Studies |

| MRP5 | ABCC5 | Yes | Cellular Accumulation Studies |

It is noteworthy that while specific kinetic parameters for this compound are not available, the consistent identification of latanoprost acid as a substrate across these three MRP isoforms points to a broad interaction profile. This suggests that the cellular concentration of this compound is, at least in part, regulated by the expression and activity of MRP1, MRP2, and MRP5 in relevant tissues.

Pharmacokinetic Profile and Biotransformation As Established for Latanoprost Acid

Ocular and Systemic Absorption Kinetics of Latanoprost (B1674536) Acid

Latanoprost, an isopropyl ester prodrug, is formulated for topical administration to the eye. nih.govfda.gov Its lipophilic nature facilitates absorption through the cornea. drugbank.com Upon penetration, the prodrug is rapidly and completely hydrolyzed by esterase enzymes present in the cornea into its biologically active form, trans-Latanoprost acid (referred to hereafter as latanoprost acid). nih.govwikipedia.orgnih.gov This conversion is essential for its pharmacological activity. fda.govresearchgate.net

Following topical administration, peak concentrations of latanoprost acid in the aqueous humor are typically reached within one to two hours. nih.govnih.govresearchgate.net A small portion of the administered dose is absorbed systemically. drugbank.com In the systemic circulation, peak plasma concentrations of latanoprost acid are observed very rapidly, generally within five minutes of topical application. nih.govresearchgate.net However, the acid has a very short half-life in the plasma. wikipedia.org

| Parameter | Value | Matrix |

|---|---|---|

| Time to Peak Concentration (Tmax) | 1-2 hours | Aqueous Humor |

| Peak Concentration (Cmax) | 15-30 ng/mL | Aqueous Humor |

| Time to Peak Concentration (Tmax) | 5 minutes | Plasma |

| Peak Concentration (Cmax) | 53 pg/mL | Plasma |

| Elimination Half-life | 2-3 hours | Aqueous Humor |

| Elimination Half-life | 17 minutes | Plasma |

Systemic Metabolism Pathways and Rates

Once latanoprost acid enters the systemic circulation, it undergoes extensive and rapid metabolism, primarily in the liver. fda.govwikipedia.orgyoutube.com This metabolic process ensures that the systemic exposure to the active compound is low and transient, with a plasma elimination half-life of only 17 minutes. nih.govwikipedia.org The primary metabolic pathway is fatty acid beta-oxidation, a common process for endogenous fatty acids. nih.govdrugbank.com

Hepatic Clearance via Fatty Acid Beta-Oxidation

The liver is the principal site for the metabolism of systemically available latanoprost acid. nih.govfda.gov The metabolic process involves fatty acid β-oxidation, which shortens the carboxylic acid side chain of the molecule. drugbank.comwikipedia.orgnih.gov This rapid hepatic clearance results in a systemic clearance rate of approximately 7 mL/min/kg. nih.govfda.gov Due to this efficient first-pass metabolism, virtually no unchanged latanoprost acid is found in the urine. nih.govresearchgate.net

Identification of Inactive Metabolites (e.g., 1,2-dinor and 1,2,3,4-tetranor metabolites)

The β-oxidation of latanoprost acid in the liver leads to the formation of shorter-chain, inactive metabolites. nih.govdrugbank.com The main identified metabolites are the 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid. fda.govwikipedia.orgnih.gov These metabolites are pharmacologically inactive and are subsequently prepared for excretion from the body. drugbank.comnih.gov Studies have shown that these two metabolites account for a significant portion of the drug-related material found in the urine. nih.govresearchgate.net

Excretion Pathways of Latanoprost Acid and its Metabolites

Following extensive metabolism in the liver, the inactive metabolites of latanoprost acid are eliminated from the body through renal and fecal pathways. nih.govresearchgate.net The vast majority of the administered dose is excreted via the kidneys. wikipedia.org

Renal Elimination

The primary route of excretion for the metabolites of latanoprost acid is through the kidneys. nih.govfda.govwikipedia.org Following topical administration, approximately 88% of the dose is recovered in the urine in the form of its metabolites. nih.govnih.govdrugs.com No significant amounts of the parent latanoprost or the active latanoprost acid are detected in the urine, underscoring the completeness of the systemic metabolism prior to excretion. nih.govresearchgate.net

Fecal Excretion

A minor portion of the metabolites is eliminated through the feces. nih.govresearchgate.net Studies involving radiolabeled latanoprost have shown that the remainder of the dose not excreted in the urine is found in the feces. nih.govresearchgate.net

| Parameter | Value | Route of Administration |

|---|---|---|

| Volume of Distribution | 0.16 ± 0.02 L/kg | Intravenous |

| Plasma Clearance | 0.40 ± 0.04 L/h/kg | Intravenous |

| Urinary Excretion (% of dose) | ~88% | Topical |

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Separation and Quantification of trans-Latanoprost Acid

Chromatography is a cornerstone for the analysis of this compound, providing the necessary resolution to separate it from a complex mixture of isomers and metabolites. High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique in this domain.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Isomer Resolution

HPLC coupled with Ultraviolet (UV) detection is a robust and widely accessible method for resolving and quantifying latanoprost (B1674536) and its isomers. A key challenge in the analysis of latanoprost is the separation of its various isomers, including the 5,6-trans isomer, and its primary active metabolite, latanoprost acid.

Researchers have successfully developed methods that enable the baseline separation of latanoprost from its isomers, including 5,6-trans-latanoprost. One such validated method employs a combined stationary system using both chiral and cyano columns with a reverse-phase gradient elution. Detection is typically performed at a wavelength of 210 nm, where the molecule exhibits adequate absorbance. This method demonstrated linearity in a range of 40–60 µg/mL for latanoprost and 0.05–2.77 µg/mL for related substances, with a correlation coefficient (r) of 0.999. The limits of detection (LOD) and quantification (LOQ) for latanoprost in these systems have been reported as 0.025 µg/mL and 0.35 µg/mL, respectively.

Table 1: Example of HPLC-UV Method Parameters for Isomer Resolution

| Parameter | Condition | Reference |

|---|---|---|

| Columns | Combined Chiral and Cyano columns | |

| Elution Mode | Reverse-phase gradient elution | |

| Detection | UV at 210 nm | |

| Linearity (Related Substances) | 0.05–2.77 µg/mL | |

| LOD (Latanoprost) | 0.025 µg/mL | |

| LOQ (Latanoprost) | 0.35 µg/mL |

Reversed-Phase HPLC Applications for Latanoprost and Metabolites

Reversed-phase HPLC (RP-HPLC) is frequently used for the quantification of latanoprost and its primary metabolite, latanoprost acid. These methods are essential for studying the stability of the drug and its conversion to the active acid form.

A gradient RP-HPLC method has been developed for the simultaneous determination of latanoprost and latanoprost free acid in aqueous solutions. This method utilizes a C18 stationary phase with a mobile phase consisting of aqueous acetic acid and acetonitrile (B52724), and UV detection at 210 nm. In one such system, latanoprost acid eluted at approximately 4.82 minutes, while the parent latanoprost eluted at 9.27 minutes. The validated LOD and LOQ for both compounds were 1.0 µg/mL and 2.5 µg/mL, respectively. While some reports suggest RP-HPLC is unsuitable for resolving certain geometrical isomers of prostaglandins, other methods have successfully used reversed-phase systems, sometimes in combination with specialized columns like chiral and cyano columns, to separate latanoprost, its acid, and the trans-isomer.

Normal-Phase HPLC for Separation of Geometrical Isomers

For the specific challenge of separating geometrical isomers like cis- and trans-Latanoprost, normal-phase HPLC is often superior to reversed-phase chromatography. Pharmacopoeial methods for latanoprost active pharmaceutical ingredients (API) frequently specify normal-phase chromatography because of the highly lipophilic nature of the compound.

A significant breakthrough was the baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost using an aminopropyl (NH2) column. This separation was achieved with a mobile phase composed of heptane, 2-propanol, and acetonitrile in a 93:6:1 ratio, with a small addition of water. This method proved to be selective and was validated according to established guidelines. The detection limits for impurities, including the trans-isomer, were below the 0.05% reporting threshold, demonstrating the method's high sensitivity.

Table 2: Normal-Phase HPLC Method for Latanoprost Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna NH2 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Heptane–2-propanol–acetonitrile (93:6:1, v/v) with 0.5 mL/L water | |

| Flow Rate | 1 mL/min | |

| Detection | UV at 210 nm | |

| Separated Compounds | Latanoprost, 15(S)-latanoprost, 5,6-trans-latanoprost |

Rapid Resolution Liquid Chromatography (RRLC) Coupled with Tandem Mass Spectrometry (MS/MS) for High Sensitivity

For applications requiring ultra-high sensitivity, such as analyzing biological samples where concentrations are extremely low, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers superior selectivity and significantly lower detection limits compared to UV detection.

A rapid and sensitive reversed-phase HPLC-electrospray ionization (ESI)-MS/MS method has been developed and validated for quantifying latanoprost free acid in biological matrices like rabbit aqueous humor. Using a C8 column and a deuterated analog of latanoprost free acid as an internal standard, this method achieved a limit of detection of 30.66 pg/mL. Another LC-MS/MS method designed for plasma samples reached a limit of quantification of 0.5 ng/mL using a novel UniSpray ionization source, which provided enhanced sensitivity over traditional electrospray ionization. Such methods are crucial for pharmacokinetic studies where precise measurement of trace amounts of the drug and its metabolites is necessary.

Spectroscopic Identification and Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for confirming the identity of latanoprost isomers and related substances.

Through ¹H-NMR and ¹³C-NMR experiments, the exact connectivity of atoms can be mapped out. The chemical shifts of the protons and carbons, their splitting patterns (multiplicity), and the coupling constants between them allow for the unambiguous assignment of the entire structure. For this compound, NMR would be instrumental in confirming the trans configuration of the double bond at the C5-C6 position, differentiating it from the cis isomer found in the parent drug, Latanoprost. The specific chemical shifts and coupling constants of the vinyl protons at this double bond provide definitive proof of its stereochemistry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of this compound by identifying its functional groups. While a specific spectrum for the trans-isomer of the free acid is not readily published, the characteristic absorption bands can be inferred from the known spectrum of the closely related latanoprost prodrug and general spectroscopic principles.

The IR spectrum of latanoprost, the isopropyl ester, shows key peaks at 3374 cm⁻¹ for the aliphatic O-H stretching of its two hydroxyl groups, 2933 cm⁻¹ corresponding to aliphatic C-H stretching, and 1729 cm⁻¹ due to the C=O stretching of the ester carbonyl group. researchgate.net For this compound, the ester group is replaced by a carboxylic acid. This structural change would result in distinct spectral modifications:

O-H Stretching: A very broad absorption band is expected, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group of the carboxylic acid. This broad band would overlap with the sharper O-H stretching bands from the other hydroxyl groups.

C=O Stretching: The sharp carbonyl (C=O) stretching band of the carboxylic acid would appear, typically around 1725-1700 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching bands would still be present below 3000 cm⁻¹.

C=C Stretching: The trans-alkene C=C double bond at the 5-6 position is expected to show a stretching vibration band around 1670-1665 cm⁻¹, which is often weak. The out-of-plane bending for this trans double bond would produce a strong band around 970-960 cm⁻¹.

These expected peaks provide a spectral fingerprint for the identification and structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and structural elucidation of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

Typically coupled with liquid chromatography (LC) and employing soft ionization techniques like Electrospray Ionization (ESI), HRMS analysis of Latanoprost Acid is performed in both positive and negative ion modes. In positive ion mode, the molecule can be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion yield characteristic fragmentation patterns that provide structural information. Predicted MS/MS spectra for Latanoprost Acid show major fragments resulting from the loss of water molecules from the hydroxyl groups and cleavage of the aliphatic side chains. drugbank.com The high mass accuracy of HRMS allows for the unambiguous assignment of elemental formulas to these fragment ions, confirming the connectivity and structure of the molecule. nih.govresearchgate.net This capability is crucial for distinguishing this compound from its cis-isomer and other related impurities. researchgate.net

Immunoanalytical Methods for Detection (e.g., ELISA)

Immunoanalytical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific approach for the detection and quantification of Latanoprost Acid. caymanchem.com Commercially available ELISA kits are designed as competitive assays. caymanchem.comcaymanchem.com

The principle of these assays involves a competition between unlabeled Latanoprost Acid in the sample and a fixed amount of enzyme-conjugated Latanoprost Acid (tracer) for a limited number of binding sites on a specific antibody coated onto a microplate. caymanchem.com After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of Latanoprost Acid in the sample; higher concentrations of the unlabeled acid result in less binding of the tracer and thus a weaker color signal.

These ELISA kits are reported to be highly sensitive, capable of measuring the free acid form of latanoprost at very low concentrations. caymanchem.com

| Parameter | Value for Latanoprost Free Acid | Reference |

| Assay Range | 3.9-500 pg/mL | caymanchem.com, caymanchem.com, nordicbiosite.com |

| Sensitivity (80% B/B₀) | 15.5 pg/mL | caymanchem.com, caymanchem.com, nordicbiosite.com |

Validation Parameters for Analytical Methods

The validation of analytical methods is essential to ensure their suitability for the intended purpose. For this compound, this involves demonstrating selectivity, linearity, and sensitivity in the presence of potential interferences.

Selectivity and Specificity for this compound amidst Other Isomers and Degradants

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

For this compound, this is particularly important due to the presence of its cis-isomer (Latanoprost Acid) and other related substances and degradation products like 15-ketolatanoprost. nih.gov Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving the required selectivity. researchgate.net Method development focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve baseline separation of this compound from all potential isomers and impurities. akjournals.comcaymanchem.com The development of such methods confirms their stability-indicating power, which is crucial for quality control. nih.gov

Linearity and Calibration Ranges

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. This is established by analyzing a series of standards of known concentrations. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.

Various studies have established the linearity for the quantification of latanoprost and its acid form using different analytical techniques. The correlation coefficient (r²) is typically required to be ≥ 0.99 to demonstrate a strong linear relationship.

Interactive Table of Linearity and Calibration Ranges The following table summarizes linearity data from various analytical methods. Users can sort and filter the data based on the analytical method or reported range.

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |

| HPLC-UV | Latanoprost Acid | 1.0 - 150 µg/mL | 0.9993 | akjournals.com, researchgate.net |

| HPLC-UV | Latanoprost Related Substances | 0.05 - 2.77 µg/mL | > 0.999 | mdpi.com |

| HPLC-UV | Latanoprost | 12.5 - 1000 ng/mL | 0.999 | akjournals.com, researchgate.net |

| RP-HPLC | Latanoprost | 1.25 - 7.5 µg/mL | 0.999 | wjpsonline.com |

| HPLC-MS/MS | Latanoprost | 1 - 500 µg/g | 0.99 | mdpi.com |

| ELISA | Latanoprost Acid | 3.9 - 500 pg/mL | N/A | caymanchem.com, nordicbiosite.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The sensitivity of a method is characterized by its LOD and LOQ values. These parameters are critical, especially when analyzing trace amounts of this compound or its related impurities.

Interactive Table of LOD and LOQ Values The following table provides a compilation of reported LOD and LOQ values for Latanoprost and its acid form from various studies. Users can sort the data to compare the sensitivity of different analytical techniques.

| Analytical Method | Analyte | LOD | LOQ | Reference |

| HPLC-UV | Latanoprost Acid | 1.0 µg/mL | 2.5 µg/mL | akjournals.com, researchgate.net |

| RP-HPLC | Latanoprost | 0.07 µg/mL | 0.019 µg/mL | researchgate.net |

| HPLC-UV | Latanoprost | 0.025 µg/mL | 0.35 µg/mL | researchgate.net, mdpi.com, nih.gov |

| HPLC-UV | Latanoprost | 3 ng/mL | 10 ng/mL | akjournals.com, researchgate.net |

| RP-HPLC | Latanoprost | 0.03 µg/mL | 0.09 µg/mL | wjpsonline.com |

| LC-MS/MS | Latanoprost Acid | 30.66 pg/mL (in aqueous humor) | N/A | researchgate.net |

Assessment of Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the test results to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

For the analysis of latanoprost and its related substances, including this compound, HPLC methods have demonstrated high accuracy and precision. Recovery for latanoprost is typically within the range of 98.0–102.0%. The precision of these methods is also well within acceptable limits, with relative standard deviations for intra- and inter-day analysis being less than 2.0%.

Table 1: Accuracy and Precision Data for Latanoprost Analytical Methods

| Parameter | Acceptance Criteria | Reported Value | Reference |

|---|---|---|---|

| Accuracy (Recovery) | 98.0% - 102.0% | 100.15% (average) | |

| Precision (Intra-day RSD) | < 2.0% | < 2.0% | |

| Precision (Inter-day RSD) | < 2.0% | < 3.7% |

Evaluation of Method Robustness and Stability-Indicating Power

Method Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation. For HPLC methods developed for this compound, robustness is typically assessed by intentionally varying parameters such as the flow rate of the mobile phase, the composition of the mobile phase, column temperature, and the detection wavelength. The results from these variations are then monitored to ensure that no significant changes occur in the analytical outcome, such as retention time or quantification.

Table 2: Parameters Evaluated for Method Robustness

| Parameter Varied | Typical Variation | Observed Effect | Reference |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min | No significant impact on results | |

| Mobile Phase Composition | ± 1-10% | No significant impact on results | |

| Column Temperature | ± 5°C | No significant impact on analysis | |

| Detection Wavelength | ± 5 nm | No significant impact on analysis |

Stability-Indicating Power

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its degradation products. To confirm this capability, forced degradation studies are performed where the substance is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light exposure.

This compound, also known as impurity H, is a primary degradant of latanoprost, formed through the hydrolysis of the isopropyl ester. Forced degradation studies have shown that latanoprost degrades under acidic, alkaline, oxidative, and thermal stress. For instance, alkaline hydrolysis can lead to the complete conversion of latanoprost to latanoprost acid. Exposure to UV light has also been shown to cause degradation. Validated stability-indicating methods are capable of separating the peak of the intact drug from the peaks of its degradation products, including this compound and 15-ketolatanoprost, ensuring that only the undegraded active ingredient is quantified.

Compound Reference Table

Clinical and Toxicological Contextualization

Implications of Isomeric Impurities on the Therapeutic Profile of Latanoprost (B1674536)

Latanoprost, an isopropyl ester prodrug, requires hydrolysis by corneal esterases to its biologically active form, trans-latanoprost acid, to exert its therapeutic effect of lowering intraocular pressure (IOP). The stereochemistry of the molecule is critical for its pharmacological activity. The specific Z-configuration of the double bond in the heptenoate side chain is essential for effective binding to the prostaglandin (B15479496) F2α (FP) receptor. blogspot.com Alterations to this configuration, such as the formation of the 5,6-trans isomer, can significantly impact receptor affinity and, consequently, the therapeutic efficacy. blogspot.comresearchgate.net

During the synthesis and storage of latanoprost, several related substances and isomers can emerge as impurities. These include diastereomers like (15S)-latanoprost (epimer at the 15-hydroxyl group) and geometric isomers such as 5,6-trans-latanoprost. researchgate.netakjournals.com The presence of these isomeric impurities can potentially alter the therapeutic profile of the drug product. While the trans-isomer of latanoprost acid is the active moiety, the biological activity of other isomers and degradation products is a critical consideration for quality control and patient safety.

Table 1: Key Latanoprost-Related Compounds and Their Significance

| Compound Name | Classification | Significance |

| Latanoprost | Prodrug | Isopropyl ester that hydrolyzes to the active acid form in the cornea. |

| This compound | Active Metabolite | The biologically active form that binds to FP receptors to lower IOP. mdpi.com |

| 5,6-trans-Latanoprost | Isomeric Impurity | Altered double bond configuration may reduce receptor affinity and efficacy. blogspot.comresearchgate.net |

| (15S)-Latanoprost | Diastereomeric Impurity | An epimer of latanoprost; its specific impact on efficacy is a key quality parameter. researchgate.netakjournals.com |

| 15-keto-Latanoprost | Degradation Product / Active Metabolite | An oxidation product that also possesses IOP-lowering activity. mdpi.com |

Systemic Exposure and Clearance of Latanoprost Acid and its Metabolites in vivo

Following topical ocular administration, the latanoprost prodrug is absorbed through the cornea where it is rapidly hydrolyzed by esterases to the active this compound. taylorandfrancis.com Peak concentrations of latanoprost acid in the aqueous humor are typically reached about two hours after administration. taylorandfrancis.com

Systemic exposure to latanoprost acid is low and transient. The acid form can be measured in plasma only during the first hour after local administration. blogspot.com Any latanoprost acid that reaches the systemic circulation is rapidly cleared from the plasma, with a half-life of approximately 17 minutes following both intravenous and topical administration. taylorandfrancis.com The systemic clearance is estimated to be around 7 mL/min/kg. blogspot.com

The primary route of metabolism for systemic latanoprost acid is hepatic, where it undergoes fatty acid β-oxidation to form the 1,2-dinor and 1,2,3,4-tetranor metabolites. blogspot.com These metabolites are less active than the parent compound. The elimination of these metabolites occurs mainly through the kidneys. taylorandfrancis.com Studies have shown that approximately 88% of an administered topical dose is recovered in the urine. blogspot.com

Table 2: Pharmacokinetic Parameters of Latanoprost Acid

| Parameter | Value | Source(s) |

| Peak Concentration in Aqueous Humor | ~2 hours post-administration | taylorandfrancis.com |

| Plasma Half-life (t½) | 17 minutes | taylorandfrancis.com |

| Systemic Clearance | Approx. 7 mL/min/kg | blogspot.com |

| Volume of Distribution | 0.16 ± 0.02 L/kg | blogspot.com |

| Primary Metabolism | Hepatic β-oxidation | taylorandfrancis.com |

| Primary Metabolites | 1,2-dinor and 1,2,3,4-tetranor latanoprost | blogspot.com |

| Primary Route of Excretion | Renal (urine) | taylorandfrancis.com |

| Urinary Recovery (after topical dose) | ~88% | blogspot.com |

Ocular Tolerability Profile Associated with Prostanoid Analogues

Prostaglandin analogues (PGAs) are a first-line treatment for elevated intraocular pressure, but their use is associated with characteristic local adverse effects. pharmaffiliates.com The ocular tolerability profile varies among the different analogues available, such as latanoprost, travoprost (B1681362), and bimatoprost (B1667075).

The most frequently reported side effect across this class of drugs is conjunctival hyperemia (eye redness). taylorandfrancis.com Other common events include burning, stinging, itching, and foreign body sensation. mdpi.com Clinical studies and meta-analyses have indicated that latanoprost is often better tolerated compared to other PGAs like bimatoprost and travoprost. researchgate.net For instance, the likelihood of experiencing hyperemia with latanoprost has been reported to be significantly lower than with travoprost or bimatoprost. researchgate.net

Table 3: Comparative Ocular Tolerability of Prostanoid Analogues

| Adverse Event | Latanoprost | Travoprost | Bimatoprost |

| Conjunctival Hyperemia | Lower incidence | Higher incidence than latanoprost | Higher incidence than latanoprost |

| Ocular Discomfort | Generally well-tolerated | Higher incidence reported in some studies | Higher incidence reported in some studies |

| Eyelash Changes | Can occur | Can occur | Can occur |

| Iris Pigmentation | Can occur | Can occur | Can occur |

Note: Incidence rates can vary based on study design and patient population.

Melanin (B1238610) Synthesis and Iris Pigmentation Changes Mediated by FP Receptors

A well-documented and notable side effect associated with latanoprost and other prostanoid analogues is a gradual change in iris color, which is typically permanent. mdpi.com This increased pigmentation is due to a higher melanin content in the stromal melanocytes of the iris, rather than an increase in the number of melanocytes. mdpi.comnih.gov

This phenomenon is mediated by the activation of the prostanoid FP receptor. drugbank.com Studies in monkeys have shown that latanoprost induces increased pigmentation of the iris, and research indicates that the mechanism involves the stimulation of melanogenesis. blogspot.comnih.gov Latanoprost acid has been found to upregulate the transcription of the tyrosinase gene, which encodes the rate-limiting enzyme in melanin synthesis. drugbank.com In cultured human iridial melanocytes, latanoprost acid has also been shown to increase the production of prostaglandin E₂, suggesting a potential autocrine or paracrine effect that could be associated with melanogenesis. nih.gov

The change in iris color may not be noticeable for several months or even years. mdpi.com Typically, the brown pigmentation around the pupil spreads concentrically towards the periphery, leading to the entire iris or parts of it becoming more brownish. mdpi.com This effect is more common in individuals with mixed-color irides (e.g., green-brown, blue/gray-brown). mdpi.com While the iris pigmentation is likely to be permanent, other pigmentary changes, such as to the periorbital tissue (eyelid) and eyelashes, have been reported to be reversible in some patients after discontinuing the medication. mdpi.com

Research Gaps and Future Directions

Direct Pharmacological Characterization of trans-Latanoprost Acid's Efficacy and Safety Profile

A primary research gap is the absence of direct pharmacological studies on this compound. Latanoprost (B1674536) acid, the cis-isomer, is a selective prostaglandin (B15479496) F2α analogue that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. nih.govdrugbank.comresearchgate.net This action is mediated through its agonistic activity at the prostanoid FP receptor. nih.gov

The efficacy and safety profile of Latanoprost are well-established through numerous clinical trials. nih.govnih.govnih.gov However, it is unknown whether this compound possesses a similar efficacy, a reduced efficacy, or any antagonistic properties at the FP receptor. Furthermore, its safety profile remains uncharacterized. Future research must focus on isolating the trans-acid and performing comprehensive in vitro and in vivo studies to determine its pharmacological activity.

Key research questions to be addressed include:

What is the binding affinity and functional activity of this compound at the FP receptor compared to the cis-isomer?

What is the acute and long-term safety profile of this compound when administered to ocular tissues?

Comprehensive Understanding of All Biological Effects and Potential Off-Target Activities of this compound

The biological effects of Latanoprost acid are primarily understood in the context of IOP reduction. nih.govpatsnap.com However, prostanoids as a class have a wide range of physiological effects throughout the body, mediated by various receptor subtypes (e.g., EP, DP, IP, TP). nih.govnih.gov While Latanoprost is known for its high selectivity for the FP receptor, the receptor-binding profile and potential off-target activities of its trans-isomer have not been investigated. researchgate.net

A comprehensive understanding of the biological activities of this compound is necessary to fully assess its potential impact. It is plausible that the altered stereochemistry of the trans-isomer could lead to interactions with other prostanoid receptors or different biological targets, potentially resulting in unforeseen side effects.

Future research should aim to:

Screen this compound against a panel of prostanoid receptors to determine its selectivity profile.

Investigate potential effects on cellular processes beyond aqueous humor dynamics, such as inflammation, cell proliferation, or extracellular matrix remodeling. nih.gov

Utilize metabolomics and proteomics to identify any unique biological pathways affected by the trans-isomer.

Development of Advanced Analytical Techniques for Trace-Level Quantification of Isomers

The accurate quantification of trans-Latanoprost and its corresponding acid at trace levels within the active pharmaceutical ingredient (API) and final drug product is a significant analytical challenge. Current methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, have been developed to separate Latanoprost from its isomers, including the 5,6-trans-isomer. nih.govresearchgate.netakjournals.com

However, the low concentration of Latanoprost in ophthalmic solutions (0.005%) necessitates highly sensitive and selective analytical methods to detect and quantify minute amounts of the trans-isomer. nih.gov The challenge is compounded by the structural similarity between the cis and trans geometric isomers, which can make chromatographic separation difficult. akjournals.com

Future efforts in this area should focus on:

Developing ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) methods coupled with tandem mass spectrometry (MS/MS) for enhanced separation and sensitivity. nih.govacs.orgfrontiersin.org

Establishing validated methods with lower limits of detection (LOD) and quantification (LOQ) to adhere to stringent regulatory requirements for impurity profiling. nih.govakjournals.com

Exploring novel stationary phases and chiral columns that can provide superior resolution of prostanoid isomers. nih.govacs.org

Table 1: Comparison of Analytical Methodologies for Prostaglandin Isomer Quantification

| Technique | Advantages | Disadvantages | Future Development Focus |

|---|---|---|---|

| HPLC-UV | Simple, widely available. researchgate.net | Lower sensitivity, longer analysis times. researchgate.net | Method optimization for faster run times. |

| LC-MS/MS | High sensitivity and selectivity, structural confirmation. nih.gov | More complex instrumentation, potential for matrix effects. | Improved chromatographic separation of isomers, miniaturization. nih.govacs.org |

| GC-MS | High sensitivity. | Requires laborious sample derivatization. nih.gov | Streamlining sample preparation protocols. |

| SFC-MS | Good for separating chiral compounds and isomers. acs.org | Less common, requires specialized equipment. | Application to a wider range of prostanoid isomers. |

Strategies for Minimizing trans-Isomer Formation During Chemical Synthesis and Pharmaceutical Storage

The formation of the trans-isomer of Latanoprost is a known stability issue that can occur during both the manufacturing process and subsequent storage of the pharmaceutical product. researchgate.netakjournals.com Isomerization can be influenced by various environmental factors, including exposure to light, temperature, and humidity, as well as the pH of the formulation. patsnap.comhfswitzerland.ch Forced degradation studies are employed to understand the conditions that promote the formation of such impurities. nih.gov

To ensure the quality, safety, and efficacy of Latanoprost eye drops throughout their shelf life, it is imperative to develop strategies to prevent the cis-to-trans isomerization.

Future research in this domain should include:

Synthesis Route Optimization: Investigating stereoselective synthesis pathways that favor the formation of the desired cis-isomer and minimize the generation of the trans form.

Formulation Development: Studying the impact of excipients, pH, and buffer systems on the stability of Latanoprost. The development of preservative-free formulations with optimized pH may improve stability and tolerability. mdpi.com

Packaging and Storage Conditions: Evaluating the effectiveness of light-protective packaging and defining optimal storage conditions (temperature and humidity) to minimize degradation. hfswitzerland.chnih.gov Unopened bottles are typically refrigerated, but stability at room temperature after opening is a key consideration. nih.gov

Exploration of Novel Therapeutic Applications for Prostanoid Isomers

The broad family of prostanoids exhibits a vast array of biological activities, making them valuable therapeutic targets for a wide range of conditions. nih.govmusculoskeletalkey.com Prostaglandin analogues are used not only in glaucoma but also for treating pulmonary hypertension, inducing labor, and managing peptic ulcers. nih.govyoutube.com

The subtle structural differences between isomers can lead to significantly different pharmacological profiles. nih.gov While this compound is currently viewed as an impurity, it is conceivable that it or other prostanoid isomers could possess unique therapeutic properties. This represents a potential, albeit speculative, area for future drug discovery.

Potential avenues for exploration include:

Screening libraries of prostanoid isomers, including trans-isomers, against various biological targets to identify novel activities.

Investigating whether specific isomers could offer improved selectivity for certain receptor subtypes, potentially leading to therapies with fewer side effects.

Exploring applications in inflammatory diseases, cardiovascular conditions, or oncology, where prostanoids are known to play a significant role. nih.gov

Table 2: Established and Potential Therapeutic Areas for Prostanoids

| Compound Class | Established Therapeutic Use | Potential Future Applications of Isomers |

|---|---|---|

| PGF2α Analogues | Glaucoma, Ocular Hypertension. nih.govjrmds.in | Treatment of alopecia (hair loss), skin conditions. youtube.com |

| PGE1 Analogues | Erectile dysfunction, maintaining ductus arteriosus patency, peptic ulcers. youtube.com | Neuroprotective agents, wound healing. |

| PGE2 Analogues | Cervical ripening, labor induction. youtube.com | Modulation of immune responses in autoimmune diseases. researchgate.net |

| PGI2 (Prostacyclin) Analogues | Pulmonary hypertension, prevention of platelet aggregation. youtube.com | Treatment of peripheral vascular disease, anti-thrombotic therapies. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.